molecular formula C10H11ClO B1324651 3-Chloro-1-(3-methylphenyl)-1-oxopropane CAS No. 898785-20-1

3-Chloro-1-(3-methylphenyl)-1-oxopropane

Cat. No.: B1324651
CAS No.: 898785-20-1
M. Wt: 182.64 g/mol
InChI Key: JWXDYRJMBCIZFS-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-methylphenyl)-1-oxopropane is an organic compound with a molecular formula of C10H11ClO It is characterized by the presence of a chloro group, a methylphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-methylphenyl)-1-oxopropane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3-methylbenzene (m-xylene) is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H4(CH3)2+ClCH2COClAlCl3C10H11ClO+HCl\text{C6H4(CH3)2} + \text{ClCH2COCl} \xrightarrow{\text{AlCl3}} \text{C10H11ClO} + \text{HCl} C6H4(CH3)2+ClCH2COClAlCl3​C10H11ClO+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-methylphenyl)-1-oxopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-hydroxy-1-(3-methylphenyl)-1-oxopropane or 3-amino-1-(3-methylphenyl)-1-oxopropane.

    Reduction: Formation of 3-chloro-1-(3-methylphenyl)-1-propanol.

    Oxidation: Formation of 3-chloro-1-(3-methylphenyl)-1-propanoic acid.

Scientific Research Applications

3-Chloro-1-(3-methylphenyl)-1-oxopropane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-methylphenyl)-1-oxopropane depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro group and ketone functional group play crucial roles in its interaction with molecular targets, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-phenyl-1-oxopropane: Lacks the methyl group on the phenyl ring.

    3-Chloro-1-(4-methylphenyl)-1-oxopropane: Has the methyl group in the para position instead of the meta position.

    3-Chloro-1-(2-methylphenyl)-1-oxopropane: Has the methyl group in the ortho position.

Uniqueness

3-Chloro-1-(3-methylphenyl)-1-oxopropane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.

Properties

IUPAC Name

3-chloro-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXDYRJMBCIZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642366
Record name 3-Chloro-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-20-1
Record name 3-Chloro-1-(3-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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